molecular formula C13H24O2 B12444987 (1R,3aR,4S,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-methyloctahydro-1H-inden-4-ol

(1R,3aR,4S,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-methyloctahydro-1H-inden-4-ol

Cat. No.: B12444987
M. Wt: 212.33 g/mol
InChI Key: FUBPRYXDIHQLGH-VYDKLHFJSA-N
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Description

The compound (1R,3aR,4S,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-methyloctahydro-1H-inden-4-ol is a complex organic molecule with a unique structure. It is characterized by its multiple chiral centers and a hydroxyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3aR,4S,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-methyloctahydro-1H-inden-4-ol typically involves multiple steps, including the formation of the indene ring system, introduction of the hydroxyl group, and the establishment of the chiral centers. Common reagents used in these reactions include tert-butyldimethylsilyl chloride for protecting groups and lithium aluminum hydride for reductions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as high-performance liquid chromatography (HPLC) are often employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

(1R,3aR,4S,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-methyloctahydro-1H-inden-4-ol: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and thionyl chloride for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

(1R,3aR,4S,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-methyloctahydro-1H-inden-4-ol: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (1R,3aR,4S,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-methyloctahydro-1H-inden-4-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s chiral centers also play a crucial role in its interactions with biological molecules, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((1R,3aR,4S,7aR)-4-((tert-butyldimethylsilyl)oxy)-7a-methyloctahydro-1H-inden-1-yl)propan-1-ol
  • 1H-Indene-1-ethanol, 4-((1,1-diMethylethyl)diMethylsilyl)oxy]octahydro-β,7a-diMethyl-, (βS,1R,3aR,4S,7aR)-

Uniqueness

The uniqueness of (1R,3aR,4S,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-methyloctahydro-1H-inden-4-ol lies in its specific arrangement of chiral centers and functional groups. This configuration provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

(7aR)-1-(1-hydroxypropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol

InChI

InChI=1S/C13H24O2/c1-9(8-14)10-5-6-11-12(15)4-3-7-13(10,11)2/h9-12,14-15H,3-8H2,1-2H3/t9?,10?,11?,12?,13-/m1/s1

InChI Key

FUBPRYXDIHQLGH-VYDKLHFJSA-N

Isomeric SMILES

CC(CO)C1CCC2[C@@]1(CCCC2O)C

Canonical SMILES

CC(CO)C1CCC2C1(CCCC2O)C

Origin of Product

United States

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